Acide Ganodérique K

Vue d'ensemble

Description

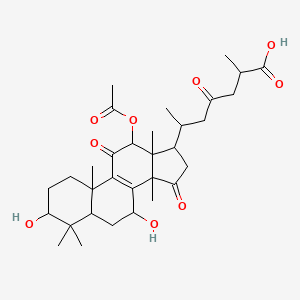

Ganoderic acid K is a triterpenoid.

Applications De Recherche Scientifique

Activités pharmacologiques

Les acides ganodériques (AG) sont l'un des métabolites secondaires importants acquis du Ganoderma lucidum (G. lucidum) avec une large gamme d'activités pharmacologiques {svg_1} {svg_2}. Ce sont des triterpènes avec quatre isoprènes cycliques et deux linéaires et des produits de la voie du mévalonate {svg_3}.

Effets thérapeutiques

Les acides ganodériques ont des effets thérapeutiques sur les maladies humaines {svg_4}. Ils constituent une ressource précieuse pour le développement de nouveaux médicaments {svg_5}.

Chimiothérapie antitumorale et anti-MDR

L'utilisation de GA-R in vitro a entraîné une réponse de restauration des cellules KB-A-1/Dox au médicament antitumoral doxorubicine en stimulant l'accumulation du médicament dans les cellules {svg_6}. Les résultats montrent que le triterpène de Ganoderma peut être un bon candidat pour la chimiothérapie antitumorale et anti-MDR {svg_7}.

Protéines immunomodulatrices

Les recherches existantes ont suggéré que les protéines immunomodulatrices de Ganoderma pourraient fournir de nouvelles perspectives pour le développement de l'immunothérapie {svg_8}.

Production de cytokines

Il augmente la production de cytokines, par exemple les interleukines, le facteur de nécrose tumorale α (TNFα), l'interféron (IFN) et l'oxyde nitrique (NO) {svg_9}.

Biosynthèse et hyperproduction

L'élucidation des mécanismes de régulation de la biosynthèse des AG a suscité un intérêt accru de la part des scientifiques et a justifié l'émergence de diverses stratégies pour contrôler la production et augmenter le rendement {svg_10}.

Mécanisme D'action

- One of its key targets is the mevalonate pathway , which plays a crucial role in terpenoid biosynthesis. GA-K inhibits specific enzymes within this pathway, affecting downstream metabolite production .

- By disrupting the mevalonate pathway, GA-K reduces the availability of isoprenoid intermediates, affecting downstream processes like protein prenylation and cell signaling .

Target of Action

Mode of Action

Result of Action

Propriétés

IUPAC Name |

6-(12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h15-16,19-22,27,35-36H,9-14H2,1-8H3,(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHYQHPDUCRLMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316799 | |

| Record name | Ganoderic acid K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ganoderic acid K | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

104700-95-0 | |

| Record name | Ganoderic acid K | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104700-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderic acid K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ganoderic acid K | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Ganoderic Acid K?

A1: Ganoderic Acid K, also known as 12beta-Acetyloxy-3beta,7beta-dihydroxy-11,15,23-trioxo-5alpha-lanost-8-en-26-oic acid, is a triterpene isolated from the fruiting bodies of Ganoderma lucidum. [] While the provided abstracts do not explicitly mention its molecular weight or spectroscopic data, its structure suggests it belongs to the lanostane-type triterpenoid family.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.